3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a thiazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Pyridine Ring: The thiazole moiety is then attached to the pyridine ring through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or dimethyl sulfoxide.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the thiazole moiety, resulting in different chemical properties and applications.
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)pyridine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
5-(Trifluoromethyl)-2-(1,3-thiazol-5-ylmethoxy)pyridine: Different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
Uniqueness
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the thiazole and trifluoromethyl groups enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2OS/c11-8-1-6(10(12,13)14)2-16-9(8)17-4-7-3-15-5-18-7/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKGAHMCVYIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC2=CN=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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